(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide
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Description
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Anti-Inflammatory and Analgesic Activities
A study highlighted the synthesis of celecoxib derivatives, showcasing potential anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself. This research underscores the therapeutic potential of such compounds in treating inflammation and pain with reduced side effects (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
Several studies have synthesized novel compounds based on the pyrazole structure, evaluating their anticancer activities. These compounds showed promising results against various cancer cell lines, indicating their potential as anticancer agents. Notably, some derivatives exhibited modest inhibition of HCV NS5B RdRp activity, suggesting a multifaceted approach to cancer therapy and viral infection management (N. Metwally, F. M. Abdelrazek, S. Eldaly, 2016).
Antimicrobial Activity
Research on pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties revealed antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (S. Y. Hassan, 2013).
Anti-Tumor Agents
Compounds synthesized from the reaction of certain precursors with hydrazonoyl halides showed potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This research provides a basis for the development of new anti-tumor agents with improved efficacy and specificity (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-15-13-16(2)22(21-15)18(19-9-6-11-25-19)14-20-26(23,24)12-10-17-7-4-3-5-8-17/h3-13,18,20H,14H2,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMWRSLIVDIIFI-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.